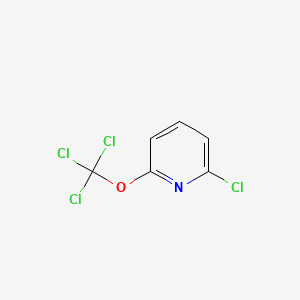

2-Chloro-6-(trichloromethoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

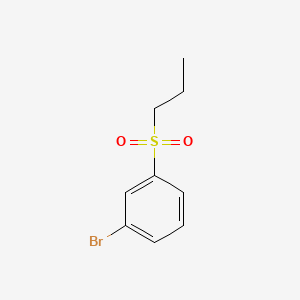

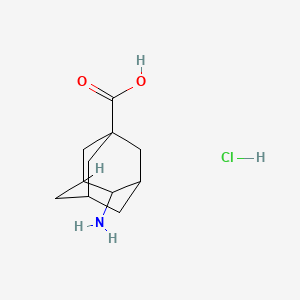

2-Chloro-6-(trichloromethoxy)pyridine, also known as Nitrapyrin, is a colorless or white crystalline solid with a mild, sweet odor . It has a molecular weight of 230.91 .

Synthesis Analysis

The synthesis of this compound involves various methods . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C6H3Cl4N . The SMILES string representation is Clc1cccc(n1)C(Cl)(Cl)Cl .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound can be further fluorinated and chlorinated to produce various pesticides .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in ethanol . It has a flash point of 100 °C .Aplicaciones Científicas De Investigación

Synthesis and Preparation : 2-Chloro-6-(trichloromethyl)pyridine has been prepared using chlorination of 2-methylpyridine hydrochloride, with triethanolamine and benzoylperoxide as catalysts, achieving a yield of 93.4% (Huang Xiao-shan, 2009).

Key Intermediate in Herbicide Synthesis : It serves as a key intermediate for the synthesis of the herbicide trifloxysulfuron (Zuo Hang-dong, 2010).

Antimicrobial Activity and DNA Interaction : Investigations into its antimicrobial activities and interaction with DNA have been conducted, with studies using FT-IR, NMR, and other spectroscopic methods to characterize its structure and interactions (M. Evecen et al., 2017).

Inhibition of Methane Oxidation : It has been shown to inhibit microbial methane oxidation, impacting the development of populations of putative methanotrophs in sediment environments (E. O’Loughlin et al., 2022).

Low-Temperature Thermodynamic Properties : Research on its low-temperature heat capacity and thermodynamic functions has been conducted, providing insight into its physical properties (Tan Zhi-cheng et al., 1989).

Applications in Pharmaceuticals and Agrochemicals : Its use as an intermediate in pharmaceuticals, agrochemicals, biochemicals, and particularly in herbicides has been summarized (Li Zheng-xiong, 2004).

Electrophilic Substitutions : A study on site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine has been conducted, providing insights into its chemical reactivity (F. Mongin et al., 1998).

Nitrification Control in Fertilizers : It has been explored for the control of nitrification in soils when used with ammonium fertilizers and urea (C. Goring, 1962).

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known to interact with the ammonia oxidase system of Nitrosomonas, inhibiting its function

Cellular Effects

The cellular effects of 2-Chloro-6-(trichloromethoxy)pyridine are largely related to its role as a nitrification inhibitor . By inhibiting the ammonia oxidase system, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the ammonia oxidase system of Nitrosomonas . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

2-chloro-6-(trichloromethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTIWSCJGUHRJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OC(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744664 |

Source

|

| Record name | 2-Chloro-6-(trichloromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221171-69-2 |

Source

|

| Record name | 2-Chloro-6-(trichloromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B596609.png)

![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)